4-(3-Chlorophenyl)pyridine-3-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-(3-Chlorophenyl)nicotinic acid, also known as Niacin, is the hepatocyte diacylglycerol acyltransferase-2 . This enzyme plays a crucial role in the final step of triglyceride synthesis in hepatocytes .
Mode of Action
Niacin inhibits hepatocyte diacylglycerol acyltransferase-2 . This activity also leads to intracellular degradation of apo B and decreased production of low-density lipoproteins, the catabolic product of VLDL .
Biochemical Pathways
The conversion of dietary nicotinic acid (niacin) and nicotinamide to bioactive NAD+ involves the biosynthesis pathway . Dietary nicotinic acid (NA) is converted to NAD+ in a three-step reaction pathway . This process is crucial for many cellular metabolic processes .
Pharmacokinetics
The pharmacokinetics of Niacin, the active form of 4-(3-Chlorophenyl)nicotinic acid, has been studied extensively . It is absorbed rapidly in the stomach and intestine. In the liver and intestines, nicotinamide is released from NAD and transported to tissues for NAD synthesis when required .
Result of Action
The inhibition of triglyceride synthesis by Niacin results in accelerated intracellular hepatic apo B degradation and the decreased secretion of VLDL and LDL particles . This leads to a reduction in total cholesterol, triglyceride, very low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and lipoprotein(a) (Lp[a]) levels and increases high-density lipoprotein (HDL) levels .
Action Environment
The action of 4-(3-Chlorophenyl)nicotinic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is commonly used in the synthesis of this compound, is influenced by the nature of the organoboron reagents used . The broad application of this coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Advantages and Limitations for Lab Experiments
4-(3-Chlorophenyl)pyridine-3-carboxylic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It is also relatively toxic, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 4-(3-Chlorophenyl)pyridine-3-carboxylic acid in scientific research. One potential application is in the development of new drugs for the treatment of cancer. This compound has been found to have antitumor activity, and further research may lead to the development of new drugs based on this compound. Another potential application is in the development of new enzyme inhibitors. This compound has been found to inhibit the activity of certain enzymes, and further research may lead to the development of new enzyme inhibitors based on this compound. Additionally, this compound may have potential applications in the development of new materials, such as polymers and catalysts. Further research is needed to explore these potential applications of this compound.
Conclusion:
In conclusion, this compound is a unique chemical compound that has potential applications in various fields of scientific research. It has been widely used as a building block for the synthesis of various compounds, and it has been found to have antitumor activity and to inhibit the activity of certain enzymes. Further research is needed to explore the potential applications of this compound in the development of new drugs, enzyme inhibitors, and materials.
Scientific Research Applications
4-(3-Chlorophenyl)pyridine-3-carboxylic acid has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used to synthesize 4-arylpyridine-3-carboxylic acids, which have potential applications in the development of new drugs. This compound has also been used to synthesize 4-(3-chlorophenyl)pyridine-3-carboxamide, which has been found to have antitumor activity.
properties
IUPAC Name |
4-(3-chlorophenyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-9-3-1-2-8(6-9)10-4-5-14-7-11(10)12(15)16/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDBDHXEFPKRKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=NC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692503 | |
Record name | 4-(3-Chlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
141764-18-3 | |
Record name | 4-(3-Chlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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